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Compound Name:
methyl 5-nitro-1H-indazole-7-

carboxylate

Cat. No.: B1270063 Get Quote

While specific kinase inhibitory data for methyl 5-nitro-1H-indazole-7-carboxylate is not

publicly available, the indazole core is a well-established and privileged scaffold in the

development of potent kinase inhibitors. This guide provides a comparative analysis of several

notable indazole-based kinase inhibitors, offering insights into their performance, supported by

experimental data. This information is intended to serve as a valuable resource for researchers,

scientists, and drug development professionals interested in the therapeutic potential of this

chemical class.

The indazole structure, a bicyclic aromatic heterocycle, has proven to be a versatile framework

for the design of inhibitors targeting a wide array of protein kinases, which are crucial regulators

of cellular processes and prominent targets in cancer therapy and other diseases.[1][2]

Modifications to the indazole ring system have led to the discovery of highly potent and

selective inhibitors for various kinase families.

Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activities of several exemplary indazole

derivatives against their respective primary kinase targets. This data showcases the diverse

potential of the indazole scaffold in achieving high-potency kinase inhibition.
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Compound ID Target Kinase IC50 (nM)
Reference
Compound

IC50 (nM)

Axitinib VEGFR2 0.2 Pazopanib 30

Compound 14d FGFR1 5.5 - -

SR-1459 ROCK-II 13 - -

Compound C05 PLK4 < 0.1 - -

Compound 30l PAK1 9.8 - -

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of

the kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Data for Axitinib and

Pazopanib against VEGFR-2 are provided for comparative context.[1][3]

In-Depth Look at Select Indazole-Based Kinase
Inhibitors
Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors

(VEGFRs) 1, 2, and 3, Axitinib is an FDA-approved drug for the treatment of advanced renal

cell carcinoma.[3] Its indazole core plays a critical role in its binding to the ATP-binding pocket

of the VEGFR kinase domain.

FGFR Inhibitors: Several indazole derivatives have shown significant inhibitory activity against

fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For

instance, compound 14d, with a fluorine substitution on the phenyl ring, demonstrated a

remarkable improvement in activity against FGFR1 with an IC50 of 5.5 nM.[1]

ROCK-II Inhibitors: Indazole piperazine and piperidine analogs have been designed as

inhibitors of Rho-associated coiled-coil containing protein kinase II (ROCK-II), a target for

diseases like glaucoma and spinal cord injury. SR-1459 emerged as a potent inhibitor with an

IC50 of 13 nM against ROCK-II.[4]

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a crucial regulator of centriole duplication, and its

inhibition is a promising anti-cancer strategy. The indazole-based compound C05 exhibited

exceptional potency against PLK4 with an IC50 value of less than 0.1 nM.[3]
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PAK1 Inhibitors: P21-activated kinase 1 (PAK1) is involved in tumor progression, making it an

attractive target for cancer therapy. The 1H-indazole-3-carboxamide derivative 30l was

identified as a potent and selective PAK1 inhibitor with an IC50 of 9.8 nM.

Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the evaluation of novel

compounds. A generalized protocol for an in vitro kinase activity assay is provided below.

General In Vitro Kinase Activity Assay (Luminescence-Based)

This method quantifies kinase activity by measuring the amount of ADP produced in the

phosphorylation reaction.

Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

ATP (Adenosine triphosphate)

Test compounds (e.g., indazole derivatives) dissolved in DMSO

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

White, opaque 96-well or 384-well plates

Procedure:

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point,

3-fold serial dilution starting from a high concentration (e.g., 100 µM) is common.

Kinase Reaction Setup:
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In a multi-well plate, add a small volume (e.g., 2.5 µL) of the diluted test compound or

DMSO (as a control) to each well.

Add the kinase enzyme solution to each well.

Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor

binding.

Initiation of Kinase Reaction: Add the substrate and ATP mixture to each well to start the

reaction.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period

(e.g., 60 minutes).

ADP Detection:

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then

drives a luciferase reaction to produce a luminescent signal. Incubate as per the

manufacturer's instructions (e.g., 30 minutes at room temperature).

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and,

therefore, the kinase activity. Plot the signal against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow
Visualizing the intricate signaling pathways targeted by these inhibitors and the experimental

workflow is crucial for a comprehensive understanding.
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Caption: General kinase signaling pathway and its inhibition.
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Workflow for Kinase Inhibitor IC50 Determination
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Caption: Experimental workflow for IC50 determination.

In conclusion, while data on methyl 5-nitro-1H-indazole-7-carboxylate as a kinase inhibitor

remains to be elucidated, the broader family of indazole derivatives represents a highly

successful and versatile scaffold for the development of potent and selective kinase inhibitors.

The examples provided herein underscore the potential of this chemical class and offer a

foundation for future research and drug discovery efforts in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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